molecular formula C23H30N2O6 B4294707 4-(ACETYLOXY)-2,2,6,6-TETRAMETHYLPIPERIDIN-1-YL 4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANOATE

4-(ACETYLOXY)-2,2,6,6-TETRAMETHYLPIPERIDIN-1-YL 4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANOATE

Cat. No.: B4294707
M. Wt: 430.5 g/mol
InChI Key: OSGJNVRENNHKQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(ACETYLOXY)-2,2,6,6-TETRAMETHYLPIPERIDIN-1-YL 4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANOATE is a complex organic compound with a unique structure that includes a piperidine ring, an isoindoline moiety, and an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(ACETYLOXY)-2,2,6,6-TETRAMETHYLPIPERIDIN-1-YL 4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANOATE typically involves multiple stepsThe reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize costs .

Chemical Reactions Analysis

Types of Reactions

4-(ACETYLOXY)-2,2,6,6-TETRAMETHYLPIPERIDIN-1-YL 4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

4-(ACETYLOXY)-2,2,6,6-TETRAMETHYLPIPERIDIN-1-YL 4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANOATE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(ACETYLOXY)-2,2,6,6-TETRAMETHYLPIPERIDIN-1-YL 4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-(ACETYLOXY)-2,2,6,6-TETRAMETHYLPIPERIDIN-1-YL 4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANOATE include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups and structural features.

Properties

IUPAC Name

(4-acetyloxy-2,2,6,6-tetramethylpiperidin-1-yl) 4-(1,3-dioxoisoindol-2-yl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O6/c1-15(26)30-16-13-22(2,3)25(23(4,5)14-16)31-19(27)11-8-12-24-20(28)17-9-6-7-10-18(17)21(24)29/h6-7,9-10,16H,8,11-14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSGJNVRENNHKQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC(N(C(C1)(C)C)OC(=O)CCCN2C(=O)C3=CC=CC=C3C2=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(ACETYLOXY)-2,2,6,6-TETRAMETHYLPIPERIDIN-1-YL 4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANOATE
Reactant of Route 2
Reactant of Route 2
4-(ACETYLOXY)-2,2,6,6-TETRAMETHYLPIPERIDIN-1-YL 4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANOATE
Reactant of Route 3
Reactant of Route 3
4-(ACETYLOXY)-2,2,6,6-TETRAMETHYLPIPERIDIN-1-YL 4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANOATE
Reactant of Route 4
Reactant of Route 4
4-(ACETYLOXY)-2,2,6,6-TETRAMETHYLPIPERIDIN-1-YL 4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANOATE
Reactant of Route 5
Reactant of Route 5
4-(ACETYLOXY)-2,2,6,6-TETRAMETHYLPIPERIDIN-1-YL 4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANOATE
Reactant of Route 6
Reactant of Route 6
4-(ACETYLOXY)-2,2,6,6-TETRAMETHYLPIPERIDIN-1-YL 4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANOATE

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